3,4-Dibromo-2,5-bis(methylthio)thiophene
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Overview
Description
3,4-Dibromo-2,5-bis(methylthio)thiophene is a heterocyclic compound with the molecular formula C6H6Br2S3 and a molecular weight of 334.12 g/mol . This compound is characterized by the presence of two bromine atoms and two methylthio groups attached to a thiophene ring, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-bis(methylthio)thiophene typically involves the bromination of 2,5-bis(methylthio)thiophene using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired dibromo compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominated by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,5-bis(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Employed for oxidation of methylthio groups.
Major Products Formed
Substituted Thiophenes: Formed by nucleophilic substitution of bromine atoms.
Sulfoxides and Sulfones: Resulting from the oxidation of methylthio groups.
Scientific Research Applications
3,4-Dibromo-2,5-bis(methylthio)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Incorporated into the design of organic semiconductors and conductive polymers.
Medicinal Chemistry: Explored for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,5-bis(methylthio)thiophene is primarily related to its ability to undergo substitution and oxidation reactions. The bromine atoms and methylthio groups provide reactive sites for chemical transformations, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Lacks the methylthio groups, making it less versatile in certain chemical reactions.
2,5-Dibromo-3,4-difluorothiophene: Contains fluorine atoms instead of methylthio groups, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-2,5-bis(methylthio)thiophene is unique due to the presence of both bromine and methylthio groups, which enhance its reactivity and versatility in organic synthesis and materials science .
Properties
IUPAC Name |
3,4-dibromo-2,5-bis(methylsulfanyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOPEIOBSMFCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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